molecular formula C26H16N2Na2O9S2 B15184470 Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) CAS No. 93941-71-0

Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate)

Cat. No.: B15184470
CAS No.: 93941-71-0
M. Wt: 610.5 g/mol
InChI Key: LFMXWAQKTFLELB-UHFFFAOYSA-L
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Description

Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes anthrylene and benzenesulphonate groups, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) typically involves the reaction of anthraquinone derivatives with sulfonating agents under controlled conditions. The process includes:

    Starting Materials: Anthraquinone derivatives and sulfonating agents.

    Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane or chloroform, under reflux conditions.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Reactors: Use of continuous flow reactors for efficient mixing and reaction control.

    Automation: Automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and flow rates.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pigment industries.

Scientific Research Applications

Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.

    Pathways: It influences various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Disodium (9,10-dihydro-9,10-dioxo-1,4-anthrylenebis(imino))bis(benzenesulphonate)
  • Disodium (9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylenebis(imino))bis(benzenesulphonate)

Uniqueness

Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) is unique due to its specific substitution pattern on the anthrylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

93941-71-0

Molecular Formula

C26H16N2Na2O9S2

Molecular Weight

610.5 g/mol

IUPAC Name

disodium;2-[[4-hydroxy-9,10-dioxo-3-(2-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C26H18N2O9S2.2Na/c29-24-14-7-1-2-8-15(14)25(30)23-22(24)18(27-16-9-3-5-11-20(16)38(32,33)34)13-19(26(23)31)28-17-10-4-6-12-21(17)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

LFMXWAQKTFLELB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC=C4S(=O)(=O)[O-])NC5=CC=CC=C5S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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